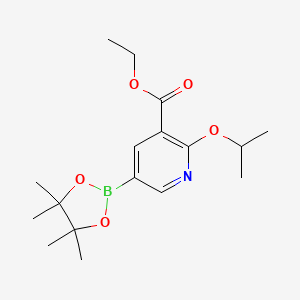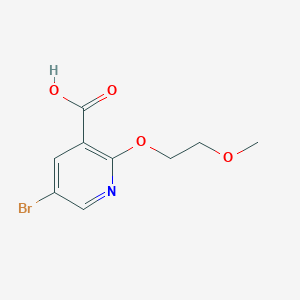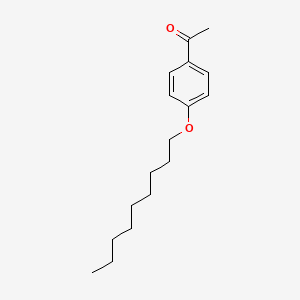
5-fluoro-1-(m-tolyl)-3H-2,1-benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a novel, low-molecular weight oxaborole compound. It is known for its antifungal properties and is primarily used in the treatment of onychomycosis, a fungal infection of the toenails. The compound is also referred to as tavaborole .
Métodos De Preparación
The synthesis of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves several stepsThe reaction conditions typically involve the use of boronic acids and other reagents under controlled temperatures and pressures . Industrial production methods have been optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxaborole ring or other functional groups.
Substitution: The fluorine and m-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:
Mecanismo De Acción
The antifungal activity of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is attributed to its ability to inhibit leucyl-tRNA synthetase, an essential enzyme required for protein synthesis in fungi. By blocking this enzyme, the compound prevents the synthesis of proteins necessary for fungal growth and survival .
Comparación Con Compuestos Similares
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its oxaborole ring structure and specific functional groups. Similar compounds include:
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Shares the oxaborole ring but lacks the m-tolyl group.
Other oxaborole derivatives: These compounds have variations in the functional groups attached to the oxaborole ring, leading to different properties and applications.
The uniqueness of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific combination of functional groups, which confer its potent antifungal activity and other desirable properties .
Propiedades
Fórmula molecular |
C14H12BFO |
|---|---|
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
5-fluoro-1-(3-methylphenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H12BFO/c1-10-3-2-4-12(7-10)15-14-6-5-13(16)8-11(14)9-17-15/h2-8H,9H2,1H3 |
Clave InChI |
SORQWILTNCTTHR-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)F)C3=CC(=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)

![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)


![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)

